

A Guide to the Crystallographic and Solid-State Characterization of 3-Fluoroisonicotinamide

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Compound of Interest

Compound Name: 3-Fluoroisonicotinamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive methodology for the crystallographic and solid-state structural analysis of **3-Fluoroisonicotinamide**, a key fluorinated pyridine derivative with significant interest in medicinal chemistry and drug development. While a public crystal structure for **3-Fluoroisonicotinamide** is not available in the Cambridge Structural Database (CSD) as of the date of this publication, this document provides a detailed framework for its characterization. The guide covers essential experimental protocols, from single-crystal growth to advanced spectroscopic analysis, and establishes a blueprint for data acquisition and interpretation. The described workflows are designed to furnish a complete structural understanding, crucial for polymorphism screening, formulation development, and rational drug design.

Introduction

3-Fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, the amide of isonicotinic acid (pyridine-4-carboxylic acid). The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and intermolecular interactions. These modifications are of paramount importance in the field of drug discovery, where precise control over a molecule's solid-state properties can dictate its bioavailability, stability, and efficacy.

A thorough understanding of the three-dimensional atomic arrangement in the solid state is fundamental. X-ray crystallography provides unambiguous determination of molecular structure and packing, revealing details about conformation, bond lengths, bond angles, and non-covalent interactions such as hydrogen bonding.^{[1][2]} This information is critical for structure-activity relationship (SAR) studies and for understanding how the molecule interacts with biological targets.^[3]

Furthermore, characterization of the bulk material using techniques like Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy is essential to identify crystalline phases, assess purity, and detect polymorphism.^{[4][5]} This guide details the standard experimental workflows for achieving a comprehensive solid-state characterization of **3-Fluoroisonicotinamide**.

Hypothetical Crystallographic Data Presentation

Should the crystal structure of **3-Fluoroisonicotinamide** be determined, the resulting data would be presented in a structured format for clarity and comparative analysis. The following tables exemplify how such data would be organized.

Table 1: Crystal Data and Structure Refinement for **3-Fluoroisonicotinamide**

Parameter	Value (Hypothetical)
Empirical formula	C ₆ H ₅ FN ₂ O
Formula weight	140.12
Temperature	293(2) K
Wavelength (Mo K α)	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 7.50(1) Å, α = 90°
	b = 8.20(2) Å, β = 98.5(1)°
	c = 10.10(2) Å, γ = 90°
Volume	614.1(2) Å ³
Z (molecules per unit cell)	4
Calculated density	1.515 Mg/m ³
Absorption coefficient	0.125 mm ⁻¹
F(000)	288
Crystal size	0.30 x 0.20 x 0.15 mm
Theta range for data collection	2.50 to 28.00°
Reflections collected	2800
Independent reflections	1400 [R(int) = 0.045]
Goodness-of-fit on F ²	1.05
Final R indices [I>2σ(I)]	R ₁ = 0.050, wR ₂ = 0.135
R indices (all data)	R ₁ = 0.065, wR ₂ = 0.150

Table 2: Key Hydrogen Bond Geometry (Å, °) (Hypothetical)

D—H···A	d(D—H)	d(H···A)	d(D···A)	∠(DHA)
N(2)— H(2A)···N(1) ¹	0.86	2.10	2.950(3)	175.0
N(2)— H(2B)···O(1) ¹	0.86	2.05	2.895(3)	168.0
C(2)— H(2)···F(1) ¹	0.93	2.50	3.245(4)	138.0
Symmetry transformations used to generate equivalent atoms.				

Experimental Protocols

A comprehensive solid-state analysis of **3-Fluoroisonicotinamide** involves a multi-technique approach. The following sections detail the standard experimental methodologies.

Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystallographic analysis.^[1] For a small organic molecule like **3-Fluoroisonicotinamide**, several methods can be employed.

- Slow Evaporation:
 - Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture).
 - Filter the solution through a syringe filter (0.22 μ m) into a clean, small vial.
 - Cover the vial with a cap containing small perforations or with parafilm pierced with a needle to allow for slow solvent evaporation.

- Store the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.[6]
- Liquid Diffusion:
 - Dissolve the compound in a dense solvent in which it is soluble (e.g., dichloromethane).
 - Carefully layer a less dense "anti-solvent" in which the compound is poorly soluble (e.g., hexane) on top of the solution.[6]
 - The slow diffusion at the interface of the two liquids will gradually decrease the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline material.[2][3]

- Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2][7]
- Data Collection:
 - The crystal is placed in a modern diffractometer equipped with a focused X-ray source (e.g., Mo or Cu K α radiation) and a sensitive detector (e.g., CCD or pixel detector).[1][2]
 - The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
 - A series of diffraction images are collected as the crystal is rotated through various angles. [8] Each image records the positions and intensities of the diffracted X-ray beams.[1]
- Structure Solution and Refinement:
 - The collected data are processed to determine the unit cell parameters and space group.
 - The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[7]

- An atomic model is built into the electron density map.
- The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[1]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk crystalline properties of a material. It is essential for phase identification, polymorphism screening, and quality control.[4] [9]

- Sample Preparation: A small amount of the polycrystalline sample (typically 10-20 mg) is gently ground to ensure a random orientation of crystallites. The powder is then packed into a sample holder.[10]
- Data Acquisition:
 - The sample is placed in a powder diffractometer.
 - An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ).[11]
- Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ , serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to theoretical patterns calculated from single-crystal data or to databases to confirm the identity and purity of the solid form.[9]

Spectroscopic Characterization

Vibrational spectroscopy techniques like FT-IR and Raman are highly sensitive to the local chemical environment and molecular conformation, making them powerful tools for solid-state characterization.[5]

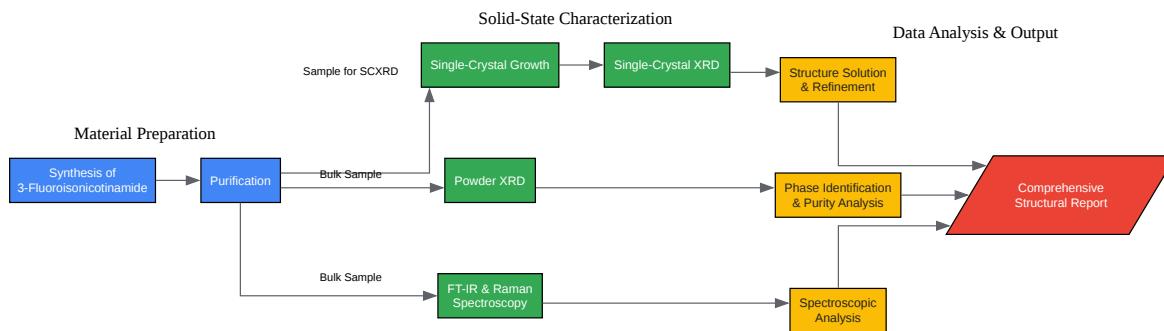
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where the solid is simply pressed against a crystal (e.g., diamond).[\[12\]](#)

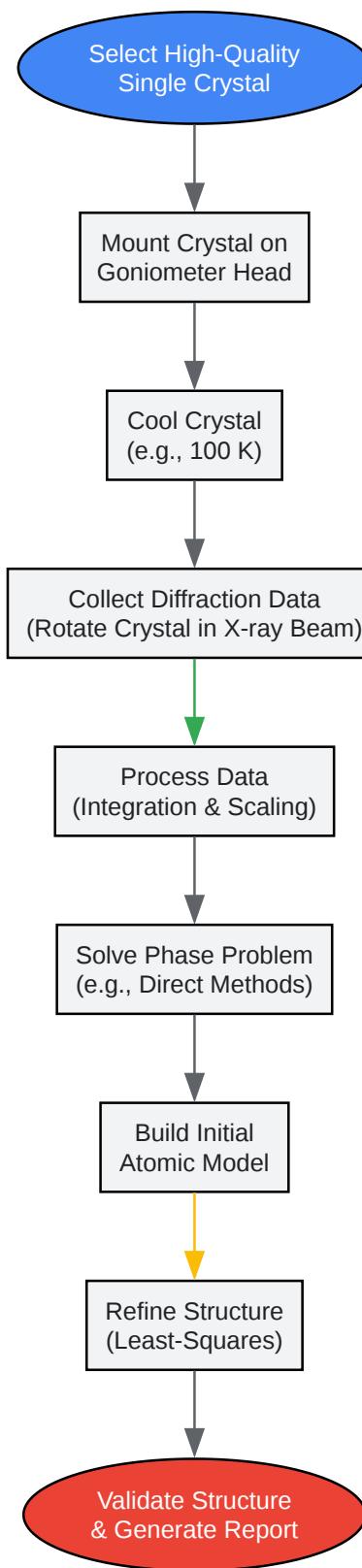
- Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .[\[13\]](#) The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.
- Raman Spectroscopy:
 - Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide. No special preparation is usually needed.
 - Data Acquisition: A laser is focused on the sample. The scattered light is collected and analyzed to produce a Raman spectrum. The spectrum reveals vibrational modes that are "Raman active," which are often complementary to those seen in IR spectroscopy.
 - Analysis: The positions and widths of the Raman bands can provide information on crystallinity, polymorphism, and intermolecular interactions.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and analytical processes described.

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Overall workflow for solid-state characterization.



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